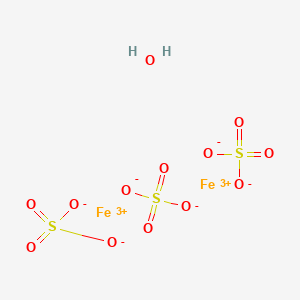

硫酸铁(III) 水合物

描述

Iron(III) sulfate hydrate, also known as ferric sulfate hydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·xH₂O. It is a yellow hygroscopic compound that exists in various hydrated forms, including the most commonly encountered nonahydrate form (Fe₂(SO₄)₃·9H₂O). This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

科学研究应用

作用机制

Target of Action

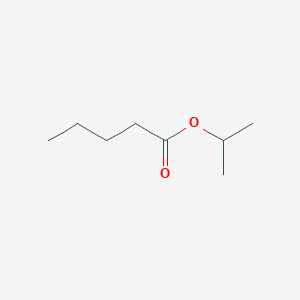

Iron(III) sulfate hydrate primarily targets the biochemical processes that require iron as a catalyst or a structural component . It is involved in various biochemical reactions, including the synthesis of aromatic esters from corresponding acids and alcohols .

Mode of Action

Iron(III) sulfate hydrate acts as a catalyst in the preparation of aromatic esters from the corresponding acids and alcohols . As a catalyst, it speeds up the reaction without being consumed, allowing the reaction to proceed at a faster rate or under milder conditions.

Biochemical Pathways

Iron(III) sulfate hydrate affects the biochemical pathways involved in the synthesis of aromatic esters . The exact downstream effects depend on the specific ester being synthesized and the other reactants present in the reaction.

Pharmacokinetics

It is known that iron can be administered intravenously in the form of polynuclear iron(iii)-hydroxide complexes with carbohydrate ligands . The bioavailability of iron is influenced by various factors, including the form in which it is administered, the presence of other substances in the gastrointestinal tract, and individual physiological factors .

Result of Action

The primary result of the action of Iron(III) sulfate hydrate is the formation of aromatic esters . These esters have a wide range of applications, including use in perfumes, flavorings, and pharmaceuticals.

Action Environment

The action of Iron(III) sulfate hydrate can be influenced by various environmental factors. For example, the rate of ester formation can be affected by the temperature and pH of the reaction environment. Additionally, the presence of other substances can also influence the reaction .

准备方法

Synthetic Routes and Reaction Conditions: Iron(III) sulfate hydrate can be synthesized by treating a hot solution of ferrous sulfate with sulfuric acid and an oxidizing agent such as hydrogen peroxide, chlorine, or nitric acid. The reaction is as follows: [ 2 \text{FeSO}_4 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, iron(III) sulfate hydrate is produced on a large scale by oxidizing ferrous sulfate with sulfuric acid and an oxidizing agent. The resulting solution is then crystallized to obtain the desired hydrate form .

Types of Reactions:

Oxidation: Iron(III) sulfate hydrate can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can be reduced to iron(II) sulfate under certain conditions.

Substitution: Iron(III) sulfate hydrate can participate in substitution reactions, where sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine, nitric acid.

Reducing Agents: Sulfite, thiosulfate.

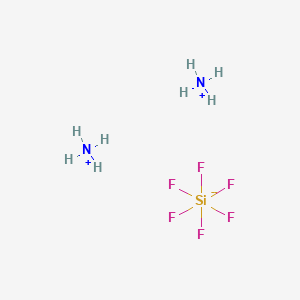

Substitution Reactions: Involves reagents like sodium hydroxide or ammonium hydroxide.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of iron(II) sulfate.

Substitution: Formation of various iron complexes depending on the substituting anion

相似化合物的比较

Iron(III) chloride (FeCl₃): Similar in terms of oxidation state and reactivity but differs in anion composition.

Iron(III) nitrate (Fe(NO₃)₃): Also an iron(III) compound but with nitrate anions.

Iron(II) sulfate (FeSO₄): A lower oxidation state of iron with sulfate anions.

Uniqueness: Iron(III) sulfate hydrate is unique due to its ability to form various hydrated forms and its widespread use in both industrial and scientific applications. Its role as a coagulant and mordant, along with its catalytic properties, sets it apart from other iron compounds .

属性

IUPAC Name |

iron(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSFRMTBJZULV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70934500 | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS] | |

| Record name | Ferric sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15244-10-7, 43059-01-4 | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

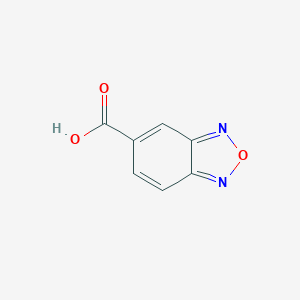

Q1: What are the typical applications of Iron(III) sulfate hydrate in organic synthesis?

A1: Iron(III) sulfate hydrate acts as an efficient, inexpensive, and environmentally friendly catalyst for various organic reactions. Recent studies highlight its use in the synthesis of:

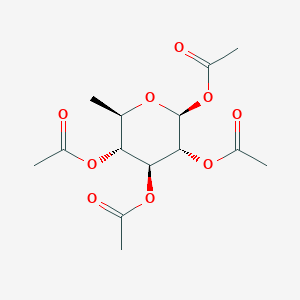

- 1,8-dioxo-octahydroxanthenes: This reaction involves a one-pot Knoevenagel condensation, Michael addition, and cyclodehydration of dimedone with aromatic aldehydes. Iron(III) sulfate hydrate catalyzes this process effectively under solvent-free conditions, leading to high yields in a short reaction time [].

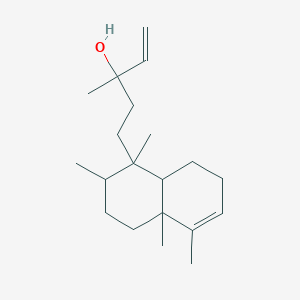

- Hydration of aromatic terminal alkynes: Iron(III) sulfate hydrate facilitates the addition of water across the triple bond of aromatic alkynes, forming ketones [, ]. This chlorine-free approach offers a sustainable alternative to traditional hydration methods.

Q2: How does the choice of oxidant during polypyrrole nanotube synthesis affect the material's properties?

A2: Research shows that using Iron(III) sulfate hydrate as an oxidant during polypyrrole nanotube synthesis, alongside methyl orange as a template, yields materials with lower electrical conductivity compared to Iron(III) chloride hexahydrate []. This difference arises from the varying protonation levels and bipolaron/polaron ratios within the polypyrrole structure, influenced by the specific oxidant used.

Q3: Can Iron(III) sulfate hydrate be incorporated into composite materials?

A3: Yes, Iron(III) sulfate hydrate serves as a precursor for synthesizing magnetite (Fe3O4) nanoparticles, which can be further incorporated into composite materials. For example, researchers have successfully prepared Fe3O4-SiO2-AgCl core-shell particles using Iron(III) sulfate hydrate []. These particles demonstrate photocatalytic activity, effectively degrading methylene blue under sunlight.

Q4: Is there structural information available on compounds containing Iron(III) sulfate?

A4: Yes, the crystal structure of pentarubidium triaqua-μ3-oxo-hexa-μ-sulfato-triferrate(III) dihydrate (Rb5Fe3O(SO4)6.5H2O) has been determined []. This compound contains discrete trinuclear [Fe3(H2O)3O(SO4)6]5- units where three FeO6 octahedra share a central oxo oxygen atom and are bridged by sulfate groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)

![[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B102760.png)